N'-[(2-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide
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Overview
Description
N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is an organic compound that features a nitrobenzoyl group attached to a biphenyl structure with a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves the reaction of 2-nitrobenzoyl chloride with 4-carbohydrazide biphenyl under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with molecular targets through its nitro and carbohydrazide functional groups. The nitro group can participate in redox reactions, while the carbohydrazide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoyl chloride: A precursor used in the synthesis of N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE.
4-Nitrobenzoyl chloride: Another nitrobenzoyl derivative with similar reactivity.
Biphenyl-4-carbohydrazide: A compound with a similar biphenyl structure but without the nitro group.
Uniqueness
N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is unique due to the presence of both nitro and carbohydrazide functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C20H15N3O4 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-nitro-N'-(4-phenylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C20H15N3O4/c24-19(16-12-10-15(11-13-16)14-6-2-1-3-7-14)21-22-20(25)17-8-4-5-9-18(17)23(26)27/h1-13H,(H,21,24)(H,22,25) |
InChI Key |
UVZPGZRICHDKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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